2,4-Dichloro-6-methoxy-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

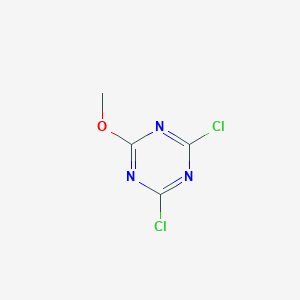

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3O/c1-10-4-8-2(5)7-3(6)9-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAPWXKZLYJQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189906 | |

| Record name | 2,4-Dichloro-6-methoxy-3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3638-04-8 | |

| Record name | 2,4-Dichloro-6-methoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3638-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-methoxy-3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003638048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3638-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-methoxy-3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-6-METHOXY-3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG2YE7S694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dichloro-6-methoxy-1,3,5-triazine synthesis protocols

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine

For researchers, scientists, and professionals in drug development, this compound is a valuable building block in the synthesis of a wide range of biologically active compounds. Its two reactive chlorine atoms allow for sequential nucleophilic substitutions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the primary synthesis protocols for this versatile reagent, complete with detailed experimental procedures, comparative data, and a visual representation of the reaction pathway.

Core Synthesis Pathway

The predominant method for synthesizing this compound involves the controlled monosubstitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methanol. This nucleophilic aromatic substitution reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrochloric acid byproduct. The reaction's selectivity is highly dependent on temperature control, as higher temperatures can lead to the formation of di- and tri-substituted products.

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound, providing a clear comparison of reaction conditions and outcomes.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Cyanuric Chloride | 36.8 g (0.2 mole) | 36.8 g (0.2 mol) | Not Specified |

| Methanol | 200 ml | 200 ml | Not Specified |

| Sodium Bicarbonate | 33.6 g (0.4 mole) | 33.6 g (0.4 mol) | Not Specified |

| Water | 25 ml | 25 ml | Not Specified |

| Reaction Temperature | 30°C | 0-5°C, then 30°C | 25°C |

| Reaction Time | 30 minutes | 2 hours at 0-5°C, then 30 minutes at 30°C | 30 minutes |

| Yield (Crude) | 10.5 g (58%) | Not Specified | 98% |

| Recrystallization Solvent | Heptane | Hexane | CH2Cl2/Hexane |

| Melting Point (°C) | 87-89 (crude), 88-90 (recrystallized) | ~90 (recrystallized) | 87-88 |

| Reference | [1] | [2] | [3] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Synthesis at a Constant Temperature

This protocol outlines a straightforward synthesis at a moderately elevated temperature.

Materials:

-

Cyanuric chloride (36.8 g, 0.2 mole)

-

Methanol (200 ml)

-

Sodium bicarbonate (33.6 g, 0.4 mole)

-

Water (25 ml)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, combine 200 ml of methanol and 25 ml of water.

-

To this solution, add 33.6 g of sodium bicarbonate.

-

Add 36.8 g of cyanuric chloride to the mixture.

-

Stir the resulting mixture at 30°C for 30 minutes, or until the evolution of carbon dioxide has nearly ceased.[1]

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Filter the crystalline solid, wash it with water, and dry it in a vacuum desiccator.[1]

-

The crude product can be further purified by recrystallization from heptane to yield 2,4-dichloro-6-methoxy-s-triazine.[1]

Protocol 2: Synthesis with Stepwise Temperature Control

This protocol utilizes an initial low-temperature phase to enhance selectivity, followed by a warmer phase to ensure reaction completion.

Materials:

-

Cyanuric chloride (36.8 g, 0.2 mol)

-

Methanol (200 ml)

-

Sodium bicarbonate (33.6 g, 0.4 mol)

-

Water (25 ml)

Procedure:

-

Prepare a mixture of 200 ml of methanol, 25 ml of water, and 33.6 g of sodium bicarbonate in a reaction vessel.

-

Cool the mixture to 0-5°C.

-

Over a period of 2 hours, gradually add 36.8 g of cyanuric chloride to the cooled mixture while maintaining the temperature between 0-5°C.[2]

-

After the addition is complete, continue stirring the reaction mixture at approximately 3°C for one hour.[2]

-

Subsequently, warm the mixture to 30°C and stir for an additional 30 minutes, or until the evolution of CO2 ceases.[2]

-

The resulting white suspension is then washed with 100 ml of water.

-

Filter the product and dry it at 60°C in a drying cabinet.[2]

-

For further purification, recrystallize the product from hexane.[2]

Synthesis Pathway Diagram

The following diagram illustrates the nucleophilic substitution reaction for the synthesis of this compound.

References

An In-depth Technical Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 2,4-Dichloro-6-methoxy-1,3,5-triazine. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Physicochemical Properties

This compound is a versatile chemical intermediate.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3638-04-8 | [2][3][4][5] |

| Molecular Formula | C₄H₃Cl₂N₃O | [2][3][4] |

| Molecular Weight | 179.99 g/mol | [2][3][4] |

| Melting Point | 86-88 °C | [3][5] |

| Boiling Point | 132-134 °C at 49 mmHg | [3][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,4-Dichloro-6-methoxy-s-triazine, 2-Methoxy-4,6-dichloro-1,3,5-triazine | [2] |

| SMILES | COC1=NC(=NC(=N1)Cl)Cl | [2] |

| InChI Key | JKAPWXKZLYJQJJ-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocols

Two primary methods for the synthesis of this compound are nucleophilic substitution and Suzuki coupling.

1. Nucleophilic Substitution from Cyanuric Chloride and Sodium Methoxide

This method involves the reaction of cyanuric chloride with sodium methoxide. The reaction temperature is critical to control the degree of substitution.[6]

Materials:

-

Cyanuric chloride

-

Methanol

-

Water

-

Sodium bicarbonate

-

Heptane (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 33.6 g (0.4 mole) of sodium bicarbonate in a mixture of 200 ml of methanol and 25 ml of water.[7]

-

To this solution, add 36.8 g (0.2 mole) of cyanuric chloride.[7]

-

Stir the mixture at 30°C for 30 minutes, or until the evolution of carbon dioxide has nearly ceased.[7]

-

Add water to the reaction mixture to precipitate the product.[7]

-

Filter the crystalline solid, wash it with water, and dry it in a vacuum desiccator.[7]

-

The crude product can be recrystallized from heptane to yield pure 2,4-dichloro-6-methoxy-s-triazine.[7]

2. Suzuki Coupling Reaction

A more recent method involves the Suzuki coupling of p-methoxyphenylboronic acid and cyanuric chloride using a palladium catalyst.[8]

Materials:

-

p-Methoxyphenylboronic acid

-

Cyanuric chloride

-

Potassium carbonate

-

Ethanol

-

Magnetic silica-supported palladium complex (catalyst)

Procedure:

-

To a reaction flask, add p-methoxyphenylboronic acid (11 mmol), cyanuric chloride (10 mmol), potassium carbonate (20 mmol), and ethanol (25 mL).[8]

-

Add the magnetic silica-supported palladium complex (0.1 g) to the mixture.[8]

-

Maintain the reaction at 35°C for 2.5 hours.[8]

-

After the reaction, separate the catalyst using an external magnetic field.[8]

-

Recover the solvent from the product phase to obtain the crude product.[8]

-

Recrystallize the crude product from ethanol and dry to obtain pure 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.[8]

Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a vial.[9]

-

Vortex the mixture until the sample is fully dissolved.[9]

-

Transfer the solution to a 5 mm high-resolution NMR tube.[9]

¹H NMR Spectroscopy Parameters:

-

Spectrometer Frequency: ≥ 300 MHz[9]

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds[9]

-

Temperature: 298 K (25 °C)[9]

¹³C NMR Spectroscopy Parameters:

-

Spectrometer Frequency: ≥ 75 MHz[9]

-

Pulse Sequence: Proton-decoupled single-pulse experiment[9]

-

Spectral Width: 0 to 200 ppm[9]

-

Number of Scans: 1024-4096 (depending on concentration)[9]

-

Relaxation Delay: 2-5 seconds[9]

2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purity assessment and quantification of this compound. A reverse-phase method is typically employed.

Chromatographic Conditions (Example Method):

-

Column: Newcrom R1 or equivalent C18 column[10]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[10]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Mandatory Visualizations

Synthesis Workflow: Nucleophilic Substitution

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Biological Signaling Pathway: Inhibition of Photosystem II

The herbicidal activity of triazines, including this compound, is primarily due to the inhibition of photosynthesis.[3][4][11]

References

- 1. Buy this compound | 3638-04-8 [smolecule.com]

- 2. 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | 90723-86-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Triazine herbicides [m.chemicalbook.com]

- 5. 2,4-二氯-6-甲氧基-1,3,5-三嗪 | Sigma-Aldrich [sigmaaldrich.cn]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Separation of 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Deep Dive into the Mechanism of Action of 2,4-Dichloro-6-methoxy-1,3,5-triazine

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the core mechanism of action of 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT). This whitepaper details the primary herbicidal activity of DCMT, focusing on its role as a potent inhibitor of photosynthesis, and explores preliminary findings on other potential biological activities. The guide provides a thorough examination of the available data, detailed experimental protocols for relevant assays, and visual representations of the key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Photosynthesis

The principal and most well-documented mechanism of action for this compound is its function as a pre- and post-emergence herbicide.[1] DCMT exerts its phytotoxic effects by disrupting the light-dependent reactions of photosynthesis in susceptible plants. This inhibition leads to a cascade of events culminating in plant death.

The primary molecular target of DCMT, like other s-triazine herbicides, is the D1 protein, a key component of Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. DCMT competitively binds to the plastoquinone-binding niche on the D1 protein, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the photosynthetic electron transport chain has several critical consequences:

-

Cessation of ATP and NADPH Production: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Furthermore, the reduction of NADP+ to NADPH, the final electron acceptor in the light reactions, is halted.

-

Formation of Reactive Oxygen Species (ROS): With the electron transport chain blocked, the high-energy electrons can be transferred to molecular oxygen, leading to the formation of highly damaging reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.

-

Oxidative Damage: The accumulation of ROS causes widespread cellular damage through lipid peroxidation, protein degradation, and nucleic acid damage, ultimately leading to the death of the plant cell.

The following diagram illustrates the signaling pathway of photosynthesis inhibition by DCMT.

Quantitative Data on Herbicidal Activity

| Herbicide | Assay System | IC50 (µM) | Reference |

| Atrazine | Isolated Pea Thylakoids | 0.04 - 0.2 | (Typical literature values) |

| Simazine | Isolated Spinach Chloroplasts | 0.06 - 0.3 | (Typical literature values) |

| Propazine | Isolated Turnip Green Chloroplasts | ~0.1 | (Typical literature values) |

| This compound | Data Not Available | N/A |

Other Potential Biological Activities

Preliminary studies and the broader literature on triazine derivatives suggest that DCMT may possess other biological activities beyond its herbicidal effects. However, it is crucial to note that these are areas of ongoing research, and the data for DCMT itself is limited.

-

Antimicrobial Activity: Some studies have indicated that triazine derivatives may exhibit antimicrobial properties against certain pathogens.[2] The mechanism is often attributed to the inhibition of essential microbial enzymes.

-

Cytotoxic and Anticancer Potential: The 1,3,5-triazine scaffold is a common feature in compounds with demonstrated anticancer activity. These activities are often linked to the inhibition of specific kinases or other enzymes involved in cell proliferation. While some derivatives of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine have shown efficacy in cancer cell lines, specific cytotoxic data for DCMT is not currently available in the public domain.

Experimental Protocols

To facilitate further research into the mechanism of action of DCMT, this section provides detailed methodologies for key experiments used to characterize the herbicidal effects of triazine compounds.

Hill Reaction Assay for Photosynthesis Inhibition

The Hill reaction assay is a classic method to measure the rate of photosynthetic electron transport in isolated chloroplasts. It utilizes an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

Fresh spinach leaves

-

Isolation Buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl2, 1 mM MnCl2, 2 mM EDTA)

-

Reaction Buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2)

-

DCPIP solution (e.g., 0.25 mM)

-

This compound (DCMT) stock solution in a suitable solvent (e.g., DMSO or ethanol)

-

Spectrophotometer

-

Centrifuge

-

Homogenizer

-

Light source

Procedure:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold isolation buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet debris.

-

Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of ice-cold reaction buffer.

-

Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

-

-

Hill Reaction Measurement:

-

Prepare reaction mixtures in cuvettes containing reaction buffer, DCPIP, and varying concentrations of DCMT (and a solvent control).

-

Add the chloroplast suspension to each cuvette to a final chlorophyll concentration of 10-20 µg/mL.

-

Measure the initial absorbance of the reaction mixture at 600 nm.

-

Expose the cuvettes to a light source.

-

Measure the decrease in absorbance at 600 nm at regular time intervals (e.g., every 30 seconds for 5 minutes).

-

The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

-

-

Data Analysis:

-

Calculate the rate of the Hill reaction for each DCMT concentration.

-

Plot the percentage of inhibition of the Hill reaction rate against the logarithm of the DCMT concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Chlorophyll Fluorescence Assay

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of photosystem II. Inhibition of electron transport by herbicides like DCMT leads to a characteristic increase in chlorophyll fluorescence.

Materials:

-

Intact plant leaves or isolated chloroplasts

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

DCMT solution at various concentrations

-

Dark adaptation clips

Procedure:

-

Sample Preparation:

-

For intact leaves, treat plants with different concentrations of DCMT and allow sufficient time for uptake and action.

-

For isolated chloroplasts, prepare as described in the Hill reaction protocol.

-

-

Dark Adaptation:

-

Dark-adapt the samples for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

-

-

Fluorescence Measurement:

-

Use a PAM fluorometer to measure the following parameters:

-

F0: Minimum fluorescence in the dark-adapted state.

-

Fm: Maximum fluorescence in the dark-adapted state, determined by applying a saturating light pulse.

-

Fv: Variable fluorescence (Fm - F0).

-

Fv/Fm: Maximum quantum yield of PSII photochemistry.

-

-

-

Data Analysis:

-

A decrease in the Fv/Fm ratio indicates damage to or inhibition of PSII.

-

Plot the Fv/Fm values against the DCMT concentrations to assess the dose-dependent inhibitory effect.

-

Conclusion

This compound primarily functions as a herbicide by inhibiting photosynthesis through the blockage of the electron transport chain at the D1 protein of Photosystem II. While this mechanism is well-understood for the s-triazine class of herbicides, a notable gap exists in the publicly available literature regarding specific quantitative data for DCMT. The experimental protocols provided in this guide offer a robust framework for researchers to conduct further investigations to quantify the herbicidal potency of DCMT and to explore its potential secondary biological activities. A deeper understanding of the precise molecular interactions and quantitative effects of DCMT will be invaluable for the development of more effective and selective herbicides and for assessing its broader biological and environmental impact.

References

Spectroscopic Profile of 2,4-Dichloro-6-methoxy-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 2,4-Dichloro-6-methoxy-1,3,5-triazine. The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for these analytical techniques, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and a closely related compound, 2-Chloro-4,6-dimethoxy-1,3,5-triazine, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Solvent |

| ¹H | 3.99 | singlet | 3H, OCH₃ | CDCl₃ |

| ¹³C | 54.8 | - | OCH₃ | CDCl₃ |

| ¹³C | 168.9 | - | C=N (triazine ring) | CDCl₃ |

| ¹³C | 171.4 | - | C=N (triazine ring) | CDCl₃ |

Data obtained from a study on hydrazino-methoxy-1,3,5-triazine derivatives published in the journal Molecules.

Infrared (IR) Spectroscopy

No complete experimental IR spectrum for this compound is readily available in the searched literature. However, the characteristic absorption bands for the structurally similar compound 2-Chloro-4,6-dimethoxy-1,3,5-triazine provide valuable insight into the expected vibrational modes.

Table 2: Characteristic IR Absorption Bands for 2-Chloro-4,6-dimethoxy-1,3,5-triazine

| Wavenumber (cm⁻¹) | Assignment |

| 1562 | Aromatic stretching modes in triazine ring |

| 1460 | C=N stretching |

| 1300 | C-O stretching |

| 818 | C-N stretching |

| 558 | C-H out-of-plane bending |

Data is for 2-Chloro-4,6-dimethoxy-1,3,5-triazine and is sourced from a study on dimethoxy-triazine ligands.

Mass Spectrometry (MS)

Table 3: Major Mass-to-Charge Ratios (m/z) for 2-Chloro-4,6-dimethoxy-1,3,5-triazine

| m/z |

| 145 |

| 130 |

| 147 |

Data is for 2-Chloro-4,6-dimethoxy-1,3,5-triazine and is sourced from the PubChem database.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Synthesis of this compound

The synthesis of this compound can be achieved by reacting cyanuric chloride with methanol. In a typical procedure, cyanuric chloride is reacted with methanol at approximately 25 °C for 30 minutes to yield the desired product in high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz instrument, is used for analysis.

-

Data Acquisition for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is utilized.

-

Spectral Width: Typically set from -2 to 12 ppm.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment is used.

-

Spectral Width: Typically set from 0 to 200 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans are averaged due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is then introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides information about the molecular weight and structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Technical Guide on the Stability and Storage of 2,4-Dichloro-6-methoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dichloro-6-methoxy-1,3,5-triazine (CAS No. 3638-04-8), a versatile reagent used in various chemical syntheses. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2][3] Its reactivity is primarily defined by the two chlorine atoms, which can be substituted, and the methoxy group on the triazine ring.[4] Understanding its physical properties is the first step in ensuring its proper handling and storage.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 3638-04-8 | [1][5] |

| Molecular Formula | C₄H₃Cl₂N₃O | [1][4][5] |

| Molecular Weight | 179.99 g/mol | [1][4][5] |

| Appearance | White to off-white solid/powder to crystal | [1][2][4] |

| Melting Point | 86-88 °C | [1][6][7][8] |

| Boiling Point | 132-134 °C at 49 mmHg | [1][6][7][8] |

| Purity | Typically ≥97% or ≥98% | [1][4][5] |

Chemical Stability

The product is considered chemically stable under standard ambient conditions (room temperature).[1] However, its stability can be compromised by several factors:

-

Incompatible Materials : The compound is unstable in the presence of incompatible materials.[9] It should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can cause decomposition.[4][10]

-

Moisture : As with many chlorinated triazines, moisture can lead to hydrolysis. It is recommended to store the compound in a dry environment.[2][11]

-

Light : To prevent potential photodegradation, protection from light is advised.[2]

-

Hazardous Polymerization : Hazardous polymerization is not expected to occur.[9]

While specific degradation pathways for this compound are not detailed in the provided literature, studies on other s-triazine herbicides show that degradation can occur through oxidation and dealkylation.[12]

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the quality and safety of this compound. The following are consolidated recommendations based on available safety data sheets and supplier information.

Table 2: Summary of Recommended Storage Conditions

| Condition | Recommendation | Source(s) |

| Temperature | Store in a cool place. Specific recommendations vary: 0-8 °C, 2-8°C (under inert gas), or -20°C. | [1][5][7][9] |

| Atmosphere | Store in a dry, well-ventilated area. Some sources recommend storage under an inert gas like nitrogen or argon. | [7][9] |

| Container | Keep container tightly sealed and store in the original container. | [9][13] |

| Light/Moisture | Protect from light and moisture. | [2] |

| Separation | Store away from incompatible materials (strong acids, bases, oxidizing agents) and foodstuffs. | [4][9] |

Detailed experimental protocols for stability testing of this compound are not available in the reviewed literature. Such studies would typically involve subjecting the compound to stressed conditions (e.g., elevated temperature, humidity, UV light, and different pH levels) and analyzing its purity over time using techniques like High-Performance Liquid Chromatography (HPLC).

Visual Guide to Storage and Handling

The following diagram illustrates the key relationships between storage conditions and handling procedures to ensure the stability and safe use of the compound.

Caption: Logical workflow for ensuring the stability of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 3638-04-8: this compound [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 3638-04-8 | CAS DataBase [chemicalbook.com]

- 7. This compound CAS#: 3638-04-8 [m.chemicalbook.com]

- 8. 2,4-二氯-6-甲氧基-1,3,5-三嗪 | Sigma-Aldrich [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. old.uoi.gr [old.uoi.gr]

- 13. static.cymitquimica.com [static.cymitquimica.com]

solubility of 2,4-Dichloro-6-methoxy-1,3,5-triazine in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-methoxy-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While extensive quantitative solubility data is not widely available in public literature, this document outlines the expected solubility profile based on its chemical structure and data from analogous compounds. Furthermore, it details a robust experimental protocol for determining its solubility in various organic solvents, a critical parameter for its application in chemical synthesis and pharmaceutical research.

Predicted Qualitative Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility for this compound. The molecule's structure, featuring a polar triazine ring and a less polar methoxy group, suggests solubility in a range of organic solvents. Based on the analysis of its structure and information on related triazine compounds, the following qualitative solubility is predicted. For a related compound, higher solubility is noted in organic solvents like methanol, ethanol, and acetone.[1]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Soluble | Capable of strong dipole-dipole interactions with the polar triazine ring.[1] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | While hydrogen bonding is limited, dipole interactions can facilitate dissolution.[1] |

| Aromatic | Benzene, Toluene | Soluble | Pi-stacking interactions between the solvent's aromatic ring and the triazine ring can promote solubility.[1] |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | A significant mismatch in polarity leads to a lack of favorable intermolecular interactions.[1] |

| Aqueous | Water | Insoluble | The compound exhibits limited solubility in water, a common characteristic of halogenated triazine derivatives.[2] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in various solvents.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (readability ± 0.1 mg)

-

Scintillation vials or flasks with airtight caps

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometers

-

Syringes and syringe filters (e.g., 0.22 μm PTFE or equivalent)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) system

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at equilibrium is essential.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Processing:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature-induced precipitation, ensure the syringe is pre-warmed to the experimental temperature.

-

Immediately pass the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all particulate matter.

-

Record the mass of the flask with the collected filtrate.

-

Dilute the filtrate to a known volume with the same solvent to bring its concentration into the analytical instrument's linear range.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the calibration standards and the prepared sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Solubility Calculation:

-

Using the determined concentration and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Workflow and Pathway Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

References

An In-depth Technical Guide to the Safety and Handling of 2,4-Dichloro-6-methoxy-1,3,5-triazine

This guide provides comprehensive safety and handling procedures for 2,4-dichloro-6-methoxy-1,3,5-triazine, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets, toxicological reviews, and chemical databases to ensure a thorough understanding of the compound's properties and associated risks.

Chemical and Physical Properties

This compound is a heterocyclic compound utilized as a chemical intermediate in various synthetic processes, including the production of herbicides and UV light absorbers.[1] Its reactivity is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic substitution.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃Cl₂N₃O | [2][3] |

| Molecular Weight | 179.99 g/mol | [2][3] |

| CAS Number | 3638-04-8 | [2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 86-88 °C | [2][4] |

| Boiling Point | 132-134 °C at 49 mmHg | [2][4] |

| Storage Temperature | 0-8 °C | [2] |

Toxicological Information

The toxicological profile of this compound indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][5] While specific quantitative toxicity data for this exact compound is limited, information for the broader class of chlorotriazine herbicides provides insight into its potential mechanisms of action.

| Hazard Classification | GHS Classification | Reference(s) |

| Acute Oral Toxicity | Category 4: Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [1][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation | [1][5][6] |

| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation (Respiratory system) | [1][4][5] |

| Acute Toxicity Estimate (ATE) - Oral | 500 mg/kg (for the related compound 2-Chloro-4,6-dimethoxy-1,3,5-triazine) | [7] |

Mechanism of Action and Signaling Pathways

For the chlorotriazine class of compounds, the primary mechanism of toxicity in mammals involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis. This occurs through the attenuation of the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn affects the luteinizing hormone (LH) surge.[4][8] This mechanism has been linked to the development of mammary tumors in specific strains of female rats but is generally not considered relevant to humans due to differences in hormonal cycle regulation.[8] Other potential, less critical mechanisms of toxicity suggested for chlorotriazines include the induction of pro-oxidant stress, though this typically occurs at significantly higher doses.[5]

Caption: Generalized toxicological pathway for chlorotriazines in mammals.

Occupational Exposure and Personal Protective Equipment (PPE)

Currently, there are no specific occupational exposure limits established for this compound by major regulatory bodies.[2] In the absence of a specific limit, general limits for airborne particulates should be observed.

| Parameter | Limit | Reference(s) |

| OSHA PEL / Cal/OSHA PEL | Not Listed | [9] |

| NIOSH REL / ACGIH TLV | Not Listed | [9] |

| Particulates Not Otherwise Regulated (PNOR) | TWA: 10 mg/m³ (Total Dust) - Oregon PEL | [7] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The selection of PPE should be based on the specific laboratory task being performed.[10]

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Safe Handling and Storage

4.1 Handling:

-

Avoid all personal contact, including the inhalation of dust or fumes.[5]

-

Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]

-

Prevent the concentration of the substance in hollows and sumps.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Ensure that eyewash stations and safety showers are readily accessible.[2]

4.2 Storage:

-

Store in original, tightly sealed containers.[5]

-

Keep in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[5][8]

-

Store locked up.[5]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. | [2][5] |

| Skin Contact | Take off contaminated clothing immediately. Flush skin with plenty of running water and soap. Seek medical attention if irritation occurs or persists. | [5][6] |

| Eye Contact | Immediately wash out with fresh running water for several minutes. Ensure complete irrigation by keeping eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [5] |

Accidental Release Measures

For any spill, ensure the area is well-ventilated and that appropriate PPE is worn.

-

Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place the spilled material into a suitable, labeled container for waste disposal.[5]

-

Major Spills: Evacuate the area and move upwind. Alert the fire brigade or emergency responders and inform them of the location and nature of the hazard. Prevent spillage from entering drains or water courses. Contain the spill with sand, earth, or vermiculite.[5]

Fire-Fighting Measures

-

The substance is not combustible and is not considered a significant fire risk; however, containers may burn.[5]

-

In case of a fire in the surrounding area, use any suitable extinguishing media.[5]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

-

If safe to do so, remove containers from the path of the fire and cool them with a water spray from a protected location.[5]

-

Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8]

Caption: Logical workflow for responding to an accidental exposure event.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method for the synthesis of the title compound.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Methanol

-

Sodium bicarbonate

-

Deionized water

Procedure:

-

Prepare a solution of sodium bicarbonate (2.17 mol) in a mixture of methanol (1.1 L) and deionized water (136 mL). Stir at room temperature until fully dissolved.

-

To this solution, add cyanuric chloride (1.08 mol) in batches, maintaining the temperature at room temperature.

-

After the addition is complete, slowly raise the temperature to 30°C and continue stirring for 30 minutes.

-

Quench the reaction by adding 500 mL of deionized water. The product will precipitate as a solid.

-

Collect the solid product by filtration.

-

Wash the solid with an additional 500 mL of deionized water.

-

Recrystallize the crude product from methanol (300 mL) and dry to yield the final product as a white powder.

General Methodology for Acute Oral Toxicity Assessment (OECD 423)

While a specific, detailed protocol for the toxicity testing of this compound is not publicly available, the following represents a standard methodology for determining acute oral toxicity, based on OECD Test Guideline 423 (Acute Toxic Class Method). This is provided as an illustrative example of how the ATE value would be determined.

Objective: To determine the acute oral toxicity of a substance and classify it into a GHS category.

Principle: This is a stepwise procedure with the use of a limited number of animals per step. The method uses the observed mortality to assign a GHS classification.

Procedure:

-

Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Stepwise Dosing:

-

A starting dose of 300 mg/kg body weight is typically used if there is minimal prior information on the substance's toxicity.

-

A group of three fasted female rats is dosed.

-

The outcome (survival or death) determines the next step. If mortality occurs, the test is repeated at a lower dose level (e.g., 50 mg/kg). If no mortality occurs, the test is repeated at a higher dose level (e.g., 2000 mg/kg).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Classification: The substance is classified into one of the GHS categories based on the number of mortalities observed at specific dose levels. For example, evidence of mortality at 300 mg/kg but not at 50 mg/kg would likely place the substance in GHS Category 4 ("Harmful if swallowed"), which corresponds to an LD50 range of 300 to 2000 mg/kg.

Stability and Reactivity

-

Reactivity: The compound is reactive towards nucleophiles due to the two electrophilic chlorine substituents on the triazine ring.[1]

-

Chemical Stability: The substance is stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No hazardous polymerization is expected to occur.[2]

-

Conditions to Avoid: Avoid the generation of dust.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce poisonous fumes including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5][8]

References

- 1. Buy this compound | 3638-04-8 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. Frontiers | Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays [frontiersin.org]

- 5. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 10. Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties and Applications of 2,4-Dichloro-6-methoxy-1,3,5-triazine (CAS 3638-04-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,4-dichloro-6-methoxy-1,3,5-triazine (CAS 3638-04-8), a versatile heterocyclic compound. The information is curated for researchers, scientists, and professionals in drug development and related fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological and experimental workflows.

Core Chemical Properties

This compound is a white to light yellow crystalline solid.[1] It is characterized by a triazine ring structure substituted with two chlorine atoms and one methoxy group.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in organic synthesis and a biologically active molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3638-04-8 | [1][2] |

| Molecular Formula | C₄H₃Cl₂N₃O | [1] |

| Molecular Weight | 179.99 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 86-88 °C | [2] |

| Boiling Point | 132-134 °C at 49 mmHg | [2] |

| Density | 1.538 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| Stability | Stable under various conditions, may decompose in the presence of strong acids or bases | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Reference |

| ¹H-NMR (300 MHz, CDCl₃) | δ 4.14 (s, 3H) |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of cyanuric chloride with methanol in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyanuric chloride

-

Methanol

-

Sodium bicarbonate

-

Deionized water

Procedure:

-

To a solution of 1.1 L of methanol and 136 mL of deionized water, add 182 g (2.17 mol) of sodium bicarbonate and stir at room temperature until completely dissolved.

-

Add 200 g (1.08 mol) of cyanuric chloride to the solution in batches, maintaining the temperature at room temperature.

-

After the addition is complete, slowly raise the temperature to 30°C and continue stirring for 30 minutes.

-

Quench the reaction by adding 500 mL of deionized water.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with 500 mL of deionized water.

-

Recrystallize the crude product from 300 mL of methanol and dry to obtain this compound as a white powder. The expected yield is approximately 86.2%.

Biological Activity and Mechanism of Action

This compound is widely used as a herbicide due to its ability to inhibit photosynthesis in target plants.

Inhibition of Photosynthesis

The primary mechanism of action for triazine herbicides, including this compound, is the inhibition of photosynthetic electron transport in Photosystem II (PSII).

Signaling Pathway: Inhibition of Photosystem II by this compound

Caption: Inhibition of photosynthetic electron transport by this compound.

The herbicide binds to the D1 protein (also known as the QB protein) within the Photosystem II complex. This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the entire photosynthetic electron transport chain. This leads to a buildup of reactive oxygen species and ultimately, cell death in susceptible plants.

Application in Immunoassay Development

This compound serves as a valuable coupling reagent in the development of immunoassays. Notably, it has been used to conjugate haptens, such as the opioid peptide D-Ala²-Dermorphin, to carrier proteins like bovine serum albumin (BSA) for the production of antibodies.

Experimental Workflow: Antibody Production using this compound as a Coupling Agent

Caption: Workflow for antibody production and radioimmunoassay development.

Experimental Protocol: Radioimmunoassay for D-Ala²-Dermorphin (Conceptual)

This protocol is based on the principles of radioimmunoassay and the reported use of this compound as a coupling agent. For precise details, refer to the original publication by Negri et al. (1981).

Materials:

-

Anti-Dermorphin antibody (produced as described above)

-

¹²⁵I-labeled D-Ala²-Dermorphin (tracer)

-

D-Ala²-Dermorphin standards of known concentrations

-

Unknown samples containing D-Ala²-Dermorphin

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

Separating agent (e.g., second antibody, charcoal-dextran)

-

Gamma counter

Procedure:

-

Preparation of Standard Curve:

-

Set up a series of tubes containing a fixed amount of anti-Dermorphin antibody and ¹²⁵I-labeled D-Ala²-Dermorphin.

-

Add increasing concentrations of unlabeled D-Ala²-Dermorphin standard to these tubes.

-

Include tubes for total counts (no antibody) and non-specific binding (no antibody, but with separating agent).

-

-

Assay of Unknown Samples:

-

Set up tubes containing a fixed amount of anti-Dermorphin antibody and ¹²⁵I-labeled D-Ala²-Dermorphin.

-

Add a specific volume of the unknown sample to each tube.

-

-

Incubation:

-

Incubate all tubes at a specified temperature (e.g., 4°C) for a defined period (e.g., 24 hours) to allow for competitive binding.

-

-

Separation of Bound and Free Antigen:

-

Add the separating agent to all tubes (except total counts) to precipitate the antibody-bound antigen.

-

Centrifuge the tubes to pellet the precipitate.

-

-

Measurement of Radioactivity:

-

Decant the supernatant containing the free antigen.

-

Measure the radioactivity of the pellet (bound fraction) in a gamma counter.

-

-

Data Analysis:

-

Plot a standard curve of the percentage of bound radioactivity against the concentration of the D-Ala²-Dermorphin standards.

-

Determine the concentration of D-Ala²-Dermorphin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

-

References

In-depth Technical Guide on the Reactivity of Chlorine Atoms in 2,4-Dichloro-6-methoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms in 2,4-dichloro-6-methoxy-1,3,5-triazine, a versatile building block in synthetic chemistry. The document details the mechanistic aspects of nucleophilic aromatic substitution (SNAr) on the triazine core, presents quantitative data on reaction outcomes, and offers detailed experimental protocols for the selective substitution of the chlorine atoms with various nucleophiles. The content is structured to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the rational design and execution of synthetic strategies involving this reactive triazine derivative.

Introduction

This compound is a heterocyclic compound of significant interest in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of two reactive chlorine atoms on the electron-deficient triazine ring allows for sequential and selective nucleophilic substitution, making it an ideal scaffold for the construction of diverse molecular architectures. The methoxy group at the C6 position modulates the reactivity of the two chlorine atoms at the C2 and C4 positions, offering opportunities for controlled and predictable functionalization. This guide will delve into the core principles governing the reactivity of these chlorine atoms, providing the necessary data and protocols for their effective utilization in chemical synthesis.

Reactivity of the Chlorine Atoms: A Mechanistic Overview

The substitution of the chlorine atoms in this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This two-step process is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the triazine ring is subsequently restored by the departure of the chloride leaving group.

The reactivity of the two chlorine atoms is not identical. The first substitution is generally more facile than the second. This is because the introduction of an electron-donating group in place of the first chlorine atom reduces the electrophilicity of the remaining chlorinated carbon, thereby decreasing its susceptibility to nucleophilic attack.

Factors Influencing Reactivity:

Several factors play a crucial role in controlling the rate and selectivity of the nucleophilic substitution reactions:

-

Temperature: Temperature is a critical parameter for controlling the selectivity of the substitution. The first substitution can often be achieved at lower temperatures (e.g., 0 °C), while the second substitution typically requires higher temperatures (room temperature or heating).

-

Nucleophile Strength: The nature of the nucleophile significantly impacts the reaction rate. Generally, more nucleophilic species react faster. The order of reactivity for common nucleophiles is typically thiols > amines > alcohols.

-

Base: A base is often required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice and stoichiometry of the base can influence the reaction rate and outcome. Non-nucleophilic bases such as diisopropylethylamine (DIEA) or sodium carbonate are commonly used.

-

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate. Polar aprotic solvents like tetrahydrofuran (THF), acetone, and dichloromethane (DCM) are frequently employed.

Quantitative Data on Reactivity

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in the public domain, the following tables summarize representative yields for the synthesis of the starting material and its subsequent substitution products.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyanuric Chloride | Methanol, NaHCO₃, Water | Not specified | 0 | 3 | High |

| Cyanuric Chloride | Methanol | Not specified | 25 | 0.5 | 98 |

Table 2: Monosubstitution of this compound with an Amine

| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 4-Aminobenzonitrile | NaHCO₃ | Acetone | 0 °C to rt | 24 | Not specified |

Table 3: Disubstitution of this compound

| Product | Starting Material | Reagents | Solvent | Conditions | Yield (%) |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Cyanuric Chloride | Methanol, Na₂CO₃, Water | Not specified | 35 °C, 12 h | 54.7 |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Cyanuric Chloride | Sodium Methoxide | N,N-Dimethylformamide | Stepwise heating | up to 91 |

Table 4: Spectroscopic Data for this compound and Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| This compound | 3.99 (s, 3H, OCH₃) | 54.8 (OCH₃), 168.9, 171.4 (C=N, triazine) | [1] |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 4.07 (s, 6H, OCH₃) | 56.20 (2C, OCH₃), 172.24 (2C, CO), 172.91 (1C, CCl) | [2] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent nucleophilic substitution reactions.

Synthesis of this compound[3]

Materials:

-

Cyanuric chloride

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

-

Crushed ice

-

Standard laboratory glassware

Procedure:

-

Dissolve sodium bicarbonate (10 mmol) in water and cool the solution to 0 °C.

-

Add methanol (50 mL) to the cooled solution and stir vigorously at 0 °C.

-

Carefully add cyanuric chloride (10 mmol) to the stirring solution. Note: Cyanuric chloride is a fuming solid and should be handled in a fume hood.

-

Stir the reaction mixture for 3 hours at 0 °C. It is crucial to maintain this temperature to prevent disubstitution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., EtOAc-hexane, 6:4).

-

Once the starting material is consumed, remove the excess methanol using a rotary evaporator.

-

Pour the residue onto crushed ice (1 L) in a beaker.

-

Filter the solid product, wash with distilled water (3 x 500 mL), and dry under high vacuum to obtain the pure product.

Monosubstitution with an Amine: Synthesis of 4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile[3]

Materials:

-

This compound

-

4-aminobenzonitrile

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Crushed ice

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (10 mmol) and 4-aminobenzonitrile (10 mmol) separately in acetone (50 mL each) in conical flasks.

-

In a round-bottom flask, add sodium bicarbonate (1.38 g) to the solution of this compound and stir vigorously at 0 °C.

-

Add the solution of 4-aminobenzonitrile dropwise to the stirring mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC (e.g., EtOAc-hexane, 6:4).

-

Upon completion, remove the acetone using a rotary evaporator.

-

Pour the remaining reaction mixture onto crushed ice (1 L).

-

Filter the solid product, wash with distilled water (3 x 500 mL), and dry under high vacuum.

Disubstitution with an Alkoxide: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine[2]

Materials:

-

Cyanuric chloride

-

Methanol (MeOH)

-

Sodium carbonate (Na₂CO₃)

-

MilliQ water

-

Standard laboratory glassware

Procedure:

-

Mix methanol (6.75 mL), MilliQ water (659 µL), and sodium carbonate (3.42 g, 40.7 mmol) and cool the mixture to 10–15 °C.

-

Add cyanuric chloride (2.5 g, 13.6 mmol) under stirring and warm the resulting mixture to 35 °C.

-

Stir the reaction mixture for 12 hours. Monitor the disappearance of the starting material by ¹H NMR analysis.

-

Add 5 volumes of deionized water and stir for an additional 30 minutes at room temperature.

-

Isolate the product by filtration and wash the solid residue with deionized water.

-

Dry the final product under vacuum at 30 °C.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the sequential nucleophilic substitution on this compound.

Caption: Sequential substitution on this compound.

Caption: A typical experimental workflow for sequential substitutions.

Conclusion

This compound is a valuable and versatile platform for the synthesis of a wide array of functionalized molecules. The differential reactivity of its two chlorine atoms, governed by the principles of nucleophilic aromatic substitution, allows for a high degree of control in synthetic design. By carefully manipulating reaction parameters such as temperature, nucleophile choice, and solvent, researchers can achieve selective and sequential substitution to generate complex molecular structures with potential applications in drug discovery, materials science, and beyond. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this important chemical intermediate.

References

The Electrophilic Nature of 2,4-dichloro-6-methoxy-1,3,5-triazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the electrophilic characteristics of the 1,3,5-triazine ring, with a specific focus on 2,4-dichloro-6-methoxy-1,3,5-triazine. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a comprehensive overview of the compound's reactivity, synthetic utility, and biological significance.

Executive Summary

The 1,3,5-triazine (or s-triazine) core is a fundamental heterocyclic scaffold renowned for its pronounced electrophilic nature. This property is attributed to the presence of three electronegative nitrogen atoms, which render the ring's carbon atoms susceptible to nucleophilic attack. In derivatives such as this compound, the two chlorine atoms act as excellent leaving groups, facilitating sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This predictable reactivity makes it a versatile building block for the synthesis of a diverse array of functionalized molecules with applications ranging from agrochemicals to advanced therapeutics. This guide will explore the underlying principles of this reactivity, present quantitative data for analogous systems, provide detailed experimental protocols, and illustrate its application in the context of targeted drug design.

The Electrophilic Character of the Triazine Ring

The inherent electrophilicity of the 1,3,5-triazine ring is a direct consequence of its electronic structure. The three nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly reducing the electron density at the carbon atoms. This electron deficiency makes the triazine carbons highly electrophilic and prone to attack by a wide range of nucleophiles.

The primary mechanism governing the substitution of leaving groups on the triazine ring is the nucleophilic aromatic substitution (SNAr) reaction. This process typically proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile adds to one of the electron-deficient carbon atoms bearing a leaving group (in this case, a chlorine atom). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the expulsion of the leaving group (chloride ion).

The presence of the methoxy group, an electron-donating substituent, slightly mitigates the electrophilicity of the triazine ring in this compound compared to its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). However, the two remaining chlorine atoms ensure that the compound remains a highly reactive and valuable synthetic intermediate.

A key feature of chlorinated triazines is the ability to control the sequential substitution of the chlorine atoms by modulating the reaction temperature. The first substitution can typically be achieved at low temperatures (e.g., 0 °C), the second at room temperature, and the third, if applicable, at elevated temperatures. This differential reactivity is due to the fact that with each substitution by an electron-donating nucleophile, the electrophilicity of the remaining carbon atoms is reduced.

Quantitative Reactivity Data

Table 1: Rate Constants for the Alkaline Hydrolysis of 2-Anilino-4,6-dichloro-1,3,5-triazines [1]

| Substituent on Aniline | kOH (dm3 mol-1 s-1) | pKa of Anilino Proton |

| 4-Methoxy | 0.056 | 11.41 |

| 4-Methyl | 0.076 | 11.25 |

| Hydrogen | 0.11 | 10.92 |

| 4-Chloro | 0.23 | 10.43 |

| 3-Nitro | 1.35 | 9.93 |

Data from the hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines, demonstrating the influence of substituents on the bimolecular rate constant (kOH) for hydroxide ion attack on the neutral triazine molecule.[1]

The data indicate that electron-withdrawing groups on the aniline substituent increase the rate of hydrolysis by enhancing the electrophilicity of the triazine ring.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and further functionalization of dichlorotriazine derivatives.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Materials:

-

Cyanuric chloride

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO3)

-

Acetone

-

Crushed ice

-

Distilled water

Procedure: [2]

-

Dissolve sodium bicarbonate (10 mmol) in water and cool the solution to 0 °C in an ice bath.

-

Add methanol (50 mL) to the cooled solution and stir vigorously at 0 °C.

-

To this stirring solution, add cyanuric chloride (10 mmol) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 3 hours at 0 °C. It is crucial to maintain this temperature to prevent disubstitution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 6:4 mixture of ethyl acetate and hexane as the mobile phase.

-

Once the starting material is consumed, remove the excess methanol using a rotary evaporator.

-

Pour the resulting residue onto crushed ice (approximately 1 L) in a beaker to precipitate the product.

-

Filter the solid product, wash with distilled water, and dry under high vacuum to yield this compound.

Nucleophilic Substitution with an Amine: Synthesis of 4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile

This protocol details the reaction of this compound with an aromatic amine.

Materials:

-

This compound

-

4-aminobenzonitrile

-

Sodium bicarbonate (NaHCO3)

-

Acetone

-

Crushed ice

-

Distilled water

Procedure: [2]

-

Separately dissolve this compound (10 mmol) and 4-aminobenzonitrile (10 mmol) in acetone (50 mL each).

-

In a round-bottom flask, add sodium bicarbonate (1.38 g) to the solution of this compound while stirring vigorously at 0 °C.

-